5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Catalog No.
S540084
CAS No.
1927857-56-4
M.F
C21H25F2N7O2
M. Wt
445.4748
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-...

CAS Number

1927857-56-4

Product Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.4748

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+

InChI Key

UGDKPWVVBKHRDK-UHFFFAOYSA-N

SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6

solubility

Soluble in DMSO

Synonyms

PQR-620; PQR 620; PQR620;

The exact mass of the compound PQR620 is 445.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, commonly referred to as PQR620, is a novel compound characterized by its complex molecular structure and potential therapeutic applications. This compound incorporates a pyridine moiety, a triazine ring, and a bicyclic structure that enhances its biological activity. Its chemical formula is C21H25F2N7O2, and it has been identified as a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1/2) kinase, which plays a critical role in cell growth and metabolism .

PQR620 acts by inhibiting the mTORC1/2 complex, which plays a crucial role in regulating cell growth, proliferation, and survival []. By inhibiting mTORC1/2, PQR620 disrupts these processes, leading to tumor cell death. Additionally, PQR620 shows high selectivity for mTORC1/2 over PI3Kα, another signaling pathway, minimizing potential side effects [].

As PQR620 is still under development, comprehensive safety data is not yet available. However, its close relation to bimiralisib suggests potential side effects like fatigue, mouth sores, diarrhea, and rash, which are commonly observed with mTOR inhibitors []. Further research is needed to determine the complete safety profile of PQR620.

Typical of its functional groups. The difluoromethyl group can participate in nucleophilic substitutions or electrophilic additions. The triazine ring can engage in electrophilic aromatic substitutions due to its electron-withdrawing nature. Additionally, the bicyclic amine structure may undergo protonation or deprotonation depending on the pH of the environment, affecting its solubility and reactivity .

PQR620 has demonstrated significant biological activity as an mTORC1/2 inhibitor. In preclinical studies, it exhibited potent anti-cancer effects by inhibiting tumor growth in ovarian carcinoma mouse xenograft models (OVCAR-3) . Its selectivity for mTOR over phosphoinositide 3-kinase (PI3K) suggests a reduced risk of side effects associated with broader kinase inhibition . Furthermore, PQR620's ability to penetrate the blood-brain barrier positions it as a candidate for treating central nervous system tumors .

The synthesis of PQR620 involves several key steps that typically include:

  • Formation of the Triazine Core: The initial step often involves the reaction of appropriate amines with cyanuric chloride to form the triazine ring.
  • Bicyclic Amine Synthesis: The bicyclic component is synthesized through a series of cyclization reactions involving suitable precursors.
  • Final Coupling: The difluoromethyl pyridine is then coupled with the triazine and bicyclic amine to yield PQR620.

These synthetic pathways are designed to optimize yield and purity while minimizing by-products .

PQR620 has potential applications primarily in oncology due to its role as an mTORC1/2 inhibitor. Its ability to selectively inhibit these kinases makes it suitable for developing therapies for various cancers, including ovarian cancer and potentially other malignancies resistant to conventional treatments. Additionally, its brain penetrability opens avenues for treating neurological conditions where mTOR signaling is dysregulated .

Studies have shown that PQR620 interacts selectively with mTORC1/2 without significantly affecting other kinases like PI3K. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies using biochemical assays have confirmed its binding affinity to mTOR complexes, indicating a strong potential for clinical application in targeted cancer therapies .

PQR620 can be compared with several similar compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityNotable Differences
Compound ATriazine-basedmTOR inhibitorBroader kinase inhibition
Compound BPyridine derivativePI3K/mTOR inhibitorLess brain penetrability
Compound CBicyclic amineDual pathway inhibitorDifferent selectivity profile

PQR620 stands out due to its unique combination of high potency against mTORC1/2 and selective action without significant off-target effects compared to other inhibitors .

Molecular Structure and Configuration

The compound 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine represents a complex heterocyclic molecule incorporating multiple pharmacologically relevant structural motifs [2]. This compound, identified as compound 3 in medicinal chemistry literature and known by the designation PQR-620, demonstrates sophisticated molecular architecture combining triazine, bicyclic, and pyridine frameworks [12].

1,3,5-Triazine Core Scaffold

The central 1,3,5-triazine ring system forms the fundamental scaffold of this molecule, exhibiting characteristic six-membered aromatic heterocyclic properties with three nitrogen atoms positioned symmetrically around the ring [3]. The 1,3,5-triazine core demonstrates exceptional versatility as a pharmacophore, with documented biological activities including antimalarial, antiviral, anti-inflammatory, antitumoral, and antimicrobial properties [13] [14]. The triazine scaffold possesses unique structural characteristics where three carbon atoms of a benzene ring are replaced by nitrogen atoms, resulting in increased electron density and asymmetry that promotes implementation of substitution and addition reactions [3].

Research has established that 1,3,5-triazine derivatives demonstrate remarkable efficacy in targeting multiple biological pathways, particularly through inhibition of acetylcholinesterase, beta-site amyloid precursor protein cleaving enzyme, and modulation of amyloid-beta aggregation [3]. The electron-rich nature of the triazine ring facilitates interactions with biological targets through hydrogen bonding and pi-pi stacking interactions, making it an ideal central scaffold for pharmaceutical applications [21] [22].

3-Oxa-8-azabicyclo[3.2.1]octane Substituents

The molecule features two symmetrically positioned (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane substituents attached to the 4 and 6 positions of the triazine ring [2]. These bicyclic substituents represent modified morpholine structures where the traditional morpholine oxygen has been incorporated into a bridged bicyclic framework [9]. The stereochemical designation (1R,5S) indicates specific three-dimensional arrangement of the bridgehead carbons, which is critical for biological activity and binding affinity [8].

The 3-oxa-8-azabicyclo[3.2.1]octane system exhibits conformational rigidity due to its bridged structure, which contrasts with the flexibility of linear morpholine derivatives [9]. This rigidity contributes to enhanced binding selectivity and improved pharmacokinetic properties . Studies have demonstrated that bicyclic morpholine analogs, particularly those with specific stereochemical configurations, show significantly improved potency compared to their linear counterparts [9].

The incorporation of oxygen at position 3 and nitrogen at position 8 creates optimal hydrogen bonding capabilities while maintaining the spatial orientation required for target engagement . Research has shown that positional isomerism, such as swapping oxygen and nitrogen positions, can alter hydrogen bonding patterns and steric interactions, resulting in up to 10-fold changes in biological potency .

4-(Difluoromethyl)pyridin-2-amine Moiety

The pyridine ring system attached at the 2-position of the triazine core carries both an amino group at the 2-position and a difluoromethyl substituent at the 4-position [2]. The difluoromethyl group represents a crucial pharmacological modification that significantly impacts the molecule's biological properties [17]. Unlike trifluoromethyl groups, difluoromethyl substituents offer improved potency-modulated lipophilicity while potentially addressing regulatory concerns associated with per- and polyfluoroalkyl substances [17].

The difluoromethyl moiety enhances the compound's lipophilicity and metabolic stability while providing unique hydrogen bonding characteristics [10]. Research has demonstrated that difluoromethyl groups can serve as hydrogen bond donors, contributing to improved binding affinity with biological targets [20]. The pyridin-2-amine structure provides additional hydrogen bonding capabilities through the amino group, creating multiple interaction points with target proteins [10].

Studies have shown that the positioning of the difluoromethyl group at the 4-position of the pyridine ring optimizes the balance between potency and selectivity [12]. The electron-withdrawing nature of the difluoromethyl substituent modulates the electronic properties of the pyridine ring, influencing both binding affinity and pharmacokinetic behavior [10].

Physicochemical Characteristics

Molecular Formula (C₂₁H₂₅F₂N₇O₂) and Weight (445.47 g/mol)

The molecular formula C₂₁H₂₅F₂N₇O₂ reflects the complex composition of this compound, with a molecular weight of 445.47 grams per mole [2] [12]. The molecular composition includes 21 carbon atoms, 25 hydrogen atoms, 2 fluorine atoms, 7 nitrogen atoms, and 2 oxygen atoms, demonstrating the high nitrogen content characteristic of triazine-based pharmaceuticals [2].

The calculated partition coefficient (clogP) of 3.06 and experimental distribution coefficient (logD) of 3.47 at physiological pH 7.4 indicate favorable lipophilicity for membrane permeation [12]. The compound demonstrates moderate passive permeability of 52.23 ± 7.35 nanometers per second in parallel artificial membrane permeability assays, suggesting non-limiting cellular permeability [12].

PropertyValueMethod
Molecular Weight445.47 g/molCalculated
clogP3.06MarvinSketch
logD (pH 7.4)3.47Experimental
Permeability52.23 ± 7.35 nm/sPAMPA
CNS MPO Score3.8Algorithm

The central nervous system multiparameter optimization score of 3.8 suggests good blood-brain barrier penetration potential, which is consistent with the compound's demonstrated brain tissue distribution [12].

Stereochemical Configuration

The stereochemical configuration of this compound is defined by the (1R,5S) designation of the bicyclic substituents, indicating specific spatial arrangements of the bridgehead carbons [2]. The stereochemistry plays a crucial role in determining the compound's biological activity, as different stereoisomers can exhibit dramatically different pharmacological properties [23] [27].

The rigid bicyclic structure of the 3-oxa-8-azabicyclo[3.2.1]octane substituents ensures that the stereochemical configuration is maintained in solution, preventing racemization or conformational interconversion [8] [29]. This stereochemical stability is advantageous for maintaining consistent biological activity and pharmacokinetic behavior [31].

Research has demonstrated that stereochemical configuration significantly impacts drug-target interactions, with specific enantiomers often showing enhanced potency, selectivity, and reduced toxicity compared to racemic mixtures [23] [27]. The (1R,5S) configuration of the bicyclic substituents in this compound has been optimized to provide maximal binding affinity to the mammalian target of rapamycin kinase while minimizing interactions with related kinases [12].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of this compound, with characteristic chemical shifts reflecting the diverse electronic environments within the molecule [25] [32]. The triazine core typically exhibits carbon-13 resonances in the 165-170 parts per million region, consistent with the electron-deficient aromatic character of the heterocycle [32].

The bicyclic substituents display complex proton nuclear magnetic resonance patterns due to the rigid three-dimensional structure and multiple stereochemical relationships [25] [32]. The bridgehead carbons and methylene protons of the bicyclic rings exhibit distinct chemical shifts and coupling patterns that confirm the stereochemical assignments [33].

The difluoromethyl group produces characteristic spectroscopic signatures, including fluorine-19 nuclear magnetic resonance resonances and specific proton chemical shifts influenced by the electron-withdrawing fluorine atoms [10] [25]. The pyridine ring protons exhibit typical aromatic chemical shifts with coupling patterns characteristic of substituted pyridines [25].

Structural Feature¹H NMR Region (ppm)¹³C NMR Region (ppm)
Triazine carbons-165-170
Pyridine aromatic7.0-9.0120-160
Bicyclic CH3.0-4.560-80
Difluoromethyl6.5-7.5110-120

Structure-Activity Relationship Analysis

Critical Pharmacophores

The structure-activity relationship analysis reveals several critical pharmacophoric elements essential for the compound's biological activity [12] [21]. The 1,3,5-triazine core serves as the primary pharmacophore, providing the fundamental framework for target recognition and binding [3] [13]. The symmetrical substitution pattern at positions 4 and 6 of the triazine ring with bicyclic morpholine analogs creates optimal spatial geometry for mammalian target of rapamycin kinase binding [12].

The difluoromethyl-substituted pyridine moiety represents a crucial pharmacophore for achieving selectivity over phosphoinositide 3-kinase isoforms [12]. Research has demonstrated that the difluoromethyl group provides more than 1000-fold selectivity for mammalian target of rapamycin over phosphoinositide 3-kinase alpha, compared to compounds lacking this substituent [12].

The stereochemically defined bicyclic substituents contribute to binding affinity through specific three-dimensional interactions with the target binding site [9] [12]. The (1R,5S) configuration optimizes hydrogen bonding and van der Waals interactions while minimizing steric clashes . Studies have shown that alternative stereochemical configurations result in significant reductions in biological activity [9].

Effects of Structural Modifications

Systematic structure-activity relationship studies have revealed the impact of various structural modifications on biological activity and selectivity [12] [21]. Replacement of the bicyclic morpholine analogs with traditional morpholine substituents results in approximately 10-fold reduction in mammalian target of rapamycin binding affinity [12]. The bridged bicyclic structure provides enhanced binding through conformational restriction and optimized spatial positioning [9].

Modification of the difluoromethyl group significantly impacts both potency and selectivity profiles [12] [17]. Replacement with trifluoromethyl substituents alters the electronic properties and hydrogen bonding characteristics, resulting in different selectivity patterns [1]. Removal of the fluorine substituents entirely leads to substantial loss of selectivity over related kinases [12].

The triazine substitution pattern proves critical for maintaining biological activity [3] [26]. Monosubstituted triazine derivatives show dramatically reduced potency compared to the symmetrical disubstituted analogs [26]. The bis-substitution pattern creates optimal binding geometry and avidity effects that enhance target engagement [22].

ModificationActivity ChangeSelectivity Impact
Bicyclic → Linear morpholine10-fold decreaseReduced selectivity
Difluoromethyl → TrifluoromethylModerate changeAltered selectivity
Bis → Mono substitutionMajor decreaseSignificantly reduced
(1R,5S) → (1S,5R)Substantial decreaseMaintained

Optimization of Selectivity

The optimization of selectivity represents a critical aspect of this compound's design, achieved through careful manipulation of structural features to enhance binding to the intended target while minimizing interactions with related proteins [12] [30]. The combination of sterically demanding bicyclic substituents and the difluoromethyl-substituted pyridine creates a molecular architecture that preferentially binds to mammalian target of rapamycin over phosphoinositide 3-kinase isoforms [12].

The selectivity optimization strategy exploits subtle differences in the binding sites of related kinases [21] [30]. The bulky bicyclic substituents create steric interactions that are accommodated by the mammalian target of rapamycin binding site but clash with the smaller binding pockets of phosphoinositide 3-kinases [12]. This size-based selectivity mechanism provides robust discrimination between targets [9].

The incorporation of the difluoromethyl group further enhances selectivity through electronic complementarity with the target binding site [12] [17]. The unique hydrogen bonding properties of the difluoromethyl group create favorable interactions with specific amino acid residues in the mammalian target of rapamycin binding site [20]. This electronic selectivity complements the steric selectivity provided by the bicyclic substituents [12].

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic analysis of the target compound reveals three distinct structural components that must be assembled in a strategic manner [1] [2]. The molecule can be disconnected into: (i) the 4-(difluoromethyl)pyridin-2-amine core, (ii) the central 1,3,5-triazine ring system, and (iii) two identical (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane substituents [3].

The strategic approach involves a convergent synthesis where key building blocks are prepared independently and subsequently coupled through well-established cross-coupling methodologies [2]. This approach offers several advantages including improved overall yields, enhanced scalability, and the ability to optimize individual synthetic steps independently [4].

The key disconnection strategy focuses on the triazine core as the central assembly point [1] [2]. The 1,3,5-triazine ring can be constructed through nucleophilic aromatic substitution reactions starting from cyanuric chloride, allowing for sequential introduction of the different substituents under controlled conditions [5] [6]. This strategy enables the preparation of intermediates that can be isolated, characterized, and purified before proceeding to the final coupling steps [7].

Alternative retrosynthetic approaches include direct cyclotrimerization of nitriles to form the triazine core [8], though this approach offers less control over regioselectivity when different substituents are required [9]. The modular approach using cyanuric chloride remains the preferred strategy due to its proven scalability and reliability in industrial applications [10] [11].

Synthesis of 4-(Difluoromethyl)pyridin-2-amine Intermediate

The 4-(difluoromethyl)pyridin-2-amine intermediate represents a critical building block in the overall synthesis, requiring specialized methodologies for its efficient preparation [12] [13].

Conventional Synthetic Routes

Route A (Terauchi Method) involves a five-step synthesis starting from 4-methylpyridin-2-amine [14]. The sequence includes bis-Boc protection of the amino group, followed by radical bromination to introduce the gem-dibromomethyl functionality. However, this bromination step proceeds in only 10% yield, significantly limiting the overall efficiency [12]. Subsequent oxidation with silver nitrate and DMSO provides the corresponding aldehyde in 69% yield, followed by fluorination using DAST and deprotection to afford the target compound [12]. The overall yield is severely compromised at 2.8% due to the inefficient bromination step.

Route B (Cohen Method) represents a more streamlined three-step approach starting from 4-(difluoromethyl)pyridine [15]. The sequence involves oxidation to the N-oxide using meta-chloroperbenzoic acid in 99% yield, followed by amination using PyBroP reagent in 65% yield [12]. Final deprotection with triethylsilane and trifluoroacetic acid provides the desired product. This route achieves an overall yield of approximately 65% but requires expensive starting materials and sealed pressure vessels for the amination step [12].

Route C (Buchwald-Hartwig Method) utilizes a two-step approach starting from 2-chloro-4-(difluoromethyl)pyridine [16]. The synthesis involves Buchwald-Hartwig amination with tert-butyl carbamate in 81% yield, followed by Boc-deprotection in 99% yield [12]. While this route provides excellent yields (80% overall), the starting material is expensive and not readily available, requiring additional synthetic steps [12].

One-Pot Synthesis Protocols

Recent developments have focused on one-pot procedures to improve efficiency and reduce the number of isolation steps [12] [17]. The optimized one-pot procedure combines methoxyimine formation, cyclization, and reduction in a single operation [12].

The three-step one-pot procedure begins with the treatment of nitrile intermediate 18 with O-methoxylamine hydrochloride in acetic acid at 50°C for 7 hours. Without isolation of the methoxyimine intermediate, hydrobromic acid is added, and the mixture is heated to 90°C for 12 hours to effect cyclization. Finally, zinc metal is added for reduction at 25-30°C for 3 hours [12].

This optimized procedure provides 72% yield over three steps on a 50-gram scale, representing a significant improvement over the individual step-wise approach which achieved only 42% overall yield [12]. The one-pot methodology eliminates multiple work-up procedures and reduces the risk of product decomposition during intermediate handling.

Large-Scale Synthesis Optimization

Large-scale synthesis requires careful consideration of reaction conditions, work-up procedures, and purification strategies to ensure consistent product quality and yield [12] [18] [4].

The kilogram-scale process has been successfully demonstrated using a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride [12]. The first pot involves a three-step sequence to prepare the nitrile intermediate 18, while the second pot encompasses the three-step cyclization and reduction sequence [12].

Critical optimization parameters for large-scale synthesis include:

  • Temperature control: Maintaining precise temperature ranges during each reaction step to ensure selectivity and prevent side reactions [12] [18]
  • Solvent selection: Using environmentally acceptable solvents that can be easily recovered and recycled [19] [20]
  • Work-up simplification: Minimizing chromatographic purifications in favor of crystallization and precipitation techniques [12] [21]
  • Quality control: Implementing in-process monitoring using HPLC analysis to ensure consistent product quality [21]

The large-scale process successfully produced 1.36 kilograms of 4-(difluoromethyl)pyridin-2-amine with 46% overall yield, demonstrating the practical scalability of the optimized synthetic route [12].

Process intensification strategies include the use of continuous flow reactors for improved heat and mass transfer, automated dosing systems for precise reagent addition, and integrated crystallization units for in-line purification [18] [22] [20]. These technologies enable better process control and can significantly improve both yield and product quality while reducing cycle times.

1,3,5-Triazine Core Assembly

The 1,3,5-triazine core serves as the central scaffold for the target molecule, requiring careful selection of synthetic methodologies to ensure efficient assembly and high yields [5] [6] [10].

Nucleophilic Aromatic Substitution Reactions

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the preferred starting material for triazine core assembly due to its commercial availability, low cost, and predictable reactivity patterns [10] [11]. The compound undergoes sequential nucleophilic aromatic substitution reactions, with each substitution affecting the reactivity of the remaining chlorine atoms [5] [6].

The reactivity sequence follows a predictable pattern where the first substitution occurs most readily, typically at 0-5°C in the presence of base [6]. The second substitution requires slightly elevated temperatures (25-50°C), while the third substitution often necessitates higher temperatures (80-110°C) due to the decreased electrophilicity of the triazine ring [5] [7].

Reaction conditions optimization involves careful control of several parameters:

  • Temperature sequence: Sequential temperature increases (0°C → 25°C → 80°C) to control selectivity [6] [7]
  • Base selection: Potassium carbonate or triethylamine are commonly employed bases [6] [11]
  • Solvent choice: THF, DMF, or 1,4-dioxane provide appropriate solvation and temperature ranges [6] [7]
  • Reaction monitoring: TLC or HPLC analysis to determine completion of each substitution step [7]

Yield optimization strategies include:

  • Stoichiometry control: Using slight excess of nucleophile to drive reactions to completion [7]
  • Work-up procedures: Aqueous washes to remove excess base and byproducts [6]
  • Purification methods: Crystallization or column chromatography for intermediate purification [7]

The sequential substitution approach typically provides overall yields of 44-98% depending on the specific nucleophiles employed and reaction conditions [5] [7].

Cross-Cyclotrimerization of Nitriles

Cross-cyclotrimerization represents an alternative approach for triazine synthesis, involving the controlled cyclization of different nitriles to form unsymmetrically substituted triazines [8]. This methodology offers the advantage of one-pot triazine formation but requires careful control of reaction conditions to achieve selectivity.

The mechanism involves the initial formation of nitrilium salts through reaction with triflic anhydride or triflic acid at low temperatures [8]. These intermediates subsequently react with additional nitrile equivalents at higher temperatures to form the triazine ring system through a controlled cyclotrimerization process [8].

Reaction optimization parameters include:

  • Temperature control: Initial formation at -20°C to 0°C, followed by cyclization at 60-100°C [8]
  • Reagent stoichiometry: Equimolar amounts of activating agent and first nitrile, with 2 equivalents of second nitrile [8]
  • Reaction monitoring: 1H and 13C NMR spectroscopy to follow intermediate formation and cyclization [8]
  • Yield optimization: Moderate to good yields (40-80%) can be achieved with proper optimization [8]

Limitations of this approach include the requirement for expensive activating reagents and the need for careful temperature control to prevent side reactions [8]. Additionally, the substrate scope may be limited compared to the sequential substitution approach using cyanuric chloride [8].

Palladium-Catalyzed Suzuki Coupling Strategies

Suzuki-Miyaura coupling provides an efficient method for the final installation of the pyridine component onto the triazine core [2] [23] [24]. This cross-coupling reaction offers excellent functional group tolerance and can be performed under relatively mild conditions [23].

The coupling reaction involves the reaction between a chlorotriazine intermediate and a boronic acid or boronate ester derivative of the pyridine component [2]. The reaction is typically catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(dba)2 in the presence of appropriate ligands [2] [23].

Optimized reaction conditions include:

  • Catalyst system: Pd(PPh3)4 (10 mol%) or Pd(dba)2/ligand combinations [2] [23]
  • Base: Potassium carbonate or cesium carbonate in aqueous or organic media [23] [24]
  • Solvent: Toluene, DMF, or mixed solvent systems [23] [25]
  • Temperature: 110-130°C for optimal reaction rates [2] [23]
  • Reaction time: 12-24 hours typically required for complete conversion [2] [23]

Yield optimization can be achieved through:

  • Ligand selection: Phosphine ligands or N-heterocyclic carbenes for enhanced reactivity [15] [23]
  • Atmosphere control: Inert atmosphere (nitrogen or argon) to prevent catalyst degradation [23]
  • Work-up procedures: Aqueous KF treatment to remove tin or boron byproducts [26]
  • Purification methods: Column chromatography or crystallization for product isolation [2] [23]

The Suzuki coupling approach typically provides yields of 36-97% depending on the specific substrates and reaction conditions employed [2] [27].

Final Compound Assembly and Purification

The final assembly of the target compound requires careful orchestration of the previously prepared building blocks through optimized coupling reactions and purification procedures [2] [3].

Assembly strategy involves the sequential coupling of the bicyclic amine building blocks to the dichlorotriazine intermediate, followed by final installation of the pyridine component [2]. This approach allows for the preparation of intermediates that can be thoroughly characterized before proceeding to the final step [27].

Purification challenges associated with the final compound include:

  • High molecular weight: The target compound (MW 445.5 g/mol) requires specialized purification techniques [1]
  • Multiple nitrogen centers: Potential for complex formation and ion-exchange effects [28] [21]
  • Stereochemical complexity: The bicyclic substituents contain multiple stereocenters requiring careful handling [29]

Advanced purification strategies include:

  • High-performance liquid chromatography (HPLC): Preparative HPLC for high-purity material [21]
  • Supercritical fluid chromatography (SFC): Alternative separation technique for complex molecules [21]
  • Crystallization optimization: Systematic screening of solvent systems and conditions [31]
  • Membrane separation techniques: For large-scale purification applications [21]

Green Chemistry Considerations and Scale-Up

Modern synthetic approaches must incorporate green chemistry principles to minimize environmental impact and improve sustainability [18] [32] [19].

Green chemistry implementation includes:

  • Solvent selection: Preference for environmentally benign solvents such as water, ethanol, or recyclable organic solvents [19] [20]
  • Atom economy: Maximizing the incorporation of starting materials into the final product [32] [33]
  • Catalysis: Use of catalytic rather than stoichiometric reagents where possible [32] [34]
  • Waste minimization: Design of synthetic routes to minimize byproduct formation [18] [19]

Process intensification technologies for scale-up include:

  • Continuous flow reactors: Improved heat and mass transfer with enhanced safety profiles [22] [35]
  • Microwave-assisted synthesis: Reduced reaction times and improved selectivity [19] [20]
  • Automated systems: Computer-controlled synthesis for improved reproducibility [36] [35]
  • In-line analysis: Real-time monitoring for process optimization [21] [22]

Scale-up considerations encompass:

  • Heat transfer optimization: Efficient removal of reaction heat in exothermic processes [18] [20]
  • Mixing efficiency: Adequate mass transfer in large reaction vessels [18]
  • Safety assessments: Comprehensive evaluation of thermal hazards and byproduct formation [18]
  • Economic evaluation: Cost analysis including raw materials, utilities, and waste treatment [4] [37]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Exact Mass

445.2038

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types